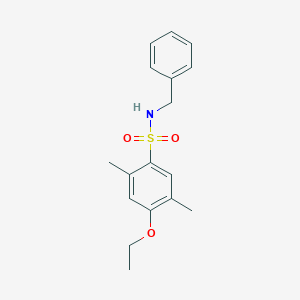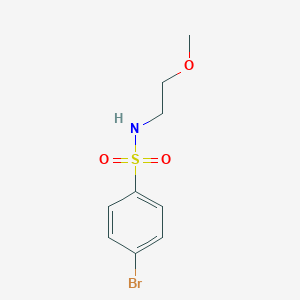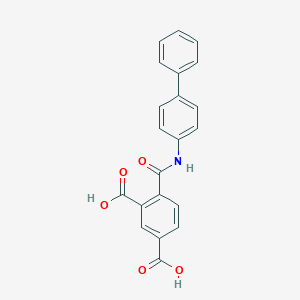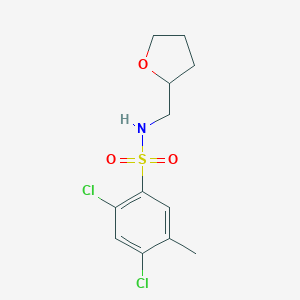
N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C17H21NO3S and a molecular weight of 319.41854 . It is a subject of interest in various fields of chemical research .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The compound includes a benzyl group, an ethoxy group, and a benzenesulfonamide group, among others . Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Several studies have focused on the synthesis and evaluation of sulfonamide derivatives for their biological activities. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened for their anti-HIV and antifungal activities, highlighting the versatility of sulfonamide derivatives in therapeutic applications (Zareef et al., 2007). Additionally, research on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated moderate to good antibacterial and enzyme inhibition potential (Aziz‐ur‐Rehman et al., 2014), further supporting the broad spectrum of activity offered by sulfonamide compounds.
Photochemical Properties
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, showcasing high singlet oxygen quantum yield and fluorescence properties. Such compounds are promising for photodynamic therapy applications in cancer treatment due to their potent photochemical and photophysical properties (Pişkin et al., 2020).
Synthetic Applications
The synthesis of N-benzyl derivatives has been explored for their potential in organic synthesis and medicinal chemistry. For example, compounds synthesized from N-benzyl-4-chlorobenzenesulfonamide derivatives have been evaluated for their antibacterial properties, highlighting their utility in addressing drug-resistant bacterial infections (Abbasi et al., 2019). This demonstrates the role of sulfonamide derivatives in contributing to new antibacterial agents.
Molecular Structure Analysis
Investigations into the molecular and electronic structure of sulfonamide derivatives have provided insights into their chemical properties and potential interactions in biological systems. Studies on the crystal structure of secondary aromatic sulfonamides have helped elucidate the hydrogen-bonding patterns and chiral discrimination, which are crucial for understanding the drug-receptor interactions and designing more effective therapeutic agents (Kikkawa et al., 2019).
Safety and Hazards
Direcciones Futuras
The future directions for research on N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide are not well defined in the available literature . Potential areas of interest could include further exploration of its synthesis, structural analysis, reactivity, mechanism of action, and safety profile. Additionally, its potential applications in various fields of chemistry and biology could be explored.
Propiedades
IUPAC Name |
N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-10-14(3)17(11-13(16)2)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYREPVCPCOAKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)

![N-[(2-imino-4,6-dimethyl-2H-pyran-3-yl)carbonyl]urea](/img/structure/B497406.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)
![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)





![4-Methyl-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B497422.png)
![3-(Aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497423.png)